3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID
Overview
Description
3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid: is an organic compound that features a benzoic acid core substituted with a fluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of 4-Fluoroaniline: This can be achieved by the hydrogenation of 4-nitrofluorobenzene.
Coupling Reaction: The 4-fluoroaniline is then reacted with isatoic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution to form esters, amides, and anhydrides.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Acyl Substitution: Reagents such as thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, and alcohols for esterification.
Major Products
Nitration: Introduction of a nitro group to the aromatic ring.
Esterification: Formation of esters from the carboxylic acid group.
Scientific Research Applications
3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroanilino group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid.
Benzoic Acid Derivatives: Compounds with similar structural features but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both a fluoroanilino group and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)carbamoylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZTHNHFNYHAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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